4-Butylpiperidin-4-ol
Overview
Description
4-Butylpiperidin-4-ol is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom this compound is characterized by the presence of a butyl group attached to the fourth carbon of the piperidine ring and a hydroxyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylpiperidin-4-ol can be synthesized through several methods. One common route involves the reaction of N-benzyl-4-piperidone with butylmagnesium chloride, followed by hydrolysis to yield this compound . Another method involves the hydrogenation of 4-butylpyridine in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Butylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-butylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
Oxidation: 4-Butylpiperidin-4-one
Reduction: 4-Butylpiperidine
Substitution: 4-Butylpiperidin-4-halide (e.g., chloride, bromide)
Scientific Research Applications
4-Butylpiperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Research: It is studied for its potential biological activities, including antiviral and anticancer properties.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. For example, derivatives of piperidin-4-ol have been studied as antagonists of the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The compound’s hydroxyl group and butyl side chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
4-Butylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
4-Methylpiperidin-4-ol: Similar structure but with a methyl group instead of a butyl group. It has different physical and chemical properties due to the smaller alkyl chain.
4-Phenylpiperidin-4-ol: Contains a phenyl group, which significantly alters its chemical reactivity and biological activity.
4-Benzylpiperidin-4-ol: Features a benzyl group, making it more hydrophobic and potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of a butyl group and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-butylpiperidin-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-9(11)5-7-10-8-6-9/h10-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQMUADVWFEKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCNCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314862 | |
Record name | 4-Butyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22093-38-5 | |
Record name | 4-Butyl-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22093-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyl-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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